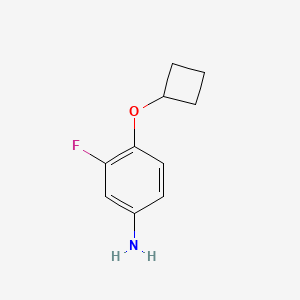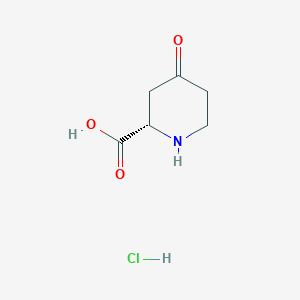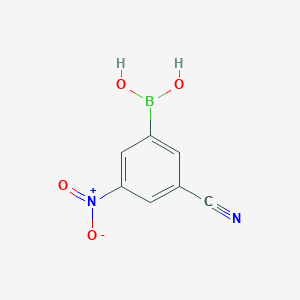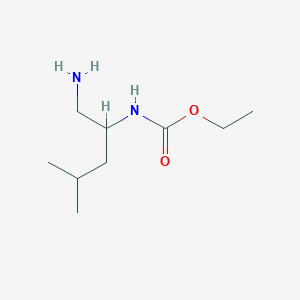
4-Cyclobutoxy-3-fluoroaniline
Descripción general
Descripción
4-Cyclobutoxy-3-fluoroaniline (4-CBFA) is an organic compound belonging to the class of fluorinated aromatic amines. It is a colorless solid that is soluble in organic solvents. 4-CBFA is used in a variety of applications, including as a synthetic intermediate in organic synthesis and as a reagent in the synthesis of new materials. It has also been studied for its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
Research has explored the degradation of fluoroanilines due to their extensive industrial applications and low natural biodegradability. A study by Zhao et al. (2019) highlighted a bacterial strain, Rhizobium sp. JF-3, capable of degrading 3-fluoroaniline (3-FA) as the sole carbon and energy source, suggesting potential pathways for environmental bioremediation of fluoroaniline compounds. This strain demonstrated the ability to degrade 4-fluoroaniline and aniline, showcasing an unconventional pathway for 3-fluoroaniline metabolism, which could have implications for managing the environmental impact of fluoroanilines including compounds like 4-Cyclobutoxy-3-fluoroaniline (Zhao et al., 2019).
Electrochemical Applications
The electrochemical behavior of fluoro-substituted anilines has been studied, with research by Cihaner and Önal (2002) examining the electrochemical polymerization of fluoro-substituted aniline monomers. This study found that the polymers obtained show promise for conductivity applications through iodine doping, indicating potential use in electronic or optical devices. The insights into the electrochemical behavior of fluoroanilines could extend to the understanding and development of materials based on this compound (Cihaner & Önal, 2002).
Microbial Community Analysis
Zhao et al. (2019) also examined the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems, identifying unique bacteria capable of degrading these compounds. This research provides insights into microbial communities that could be leveraged for the bioremediation of fluoroanilines, potentially including this compound. The study highlights the efficiency of mixed cultures in metabolizing fluoroanilines through unconventional pathways (Zhao et al., 2019).
Synthetic and Medicinal Chemistry
In medicinal and synthetic chemistry, fluoroanilines are intermediates for pharmaceutical compounds. The study on 3-chloro-4-fluoroaniline by Trivedi et al. (2015) investigated the influence of biofield energy treatment on its physical, thermal, and spectral properties, aiming to modulate these characteristics for improved pharmaceutical applications. Such research could inform the synthesis and application of related compounds, including this compound, in drug development processes (Trivedi et al., 2015).
Propiedades
IUPAC Name |
4-cyclobutyloxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWLFXGBUMIXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247239-61-7 | |
| Record name | 4-cyclobutoxy-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)


![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)





![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)
